molecular formula C9H10FN3 B13283438 5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile

5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile

Cat. No.: B13283438
M. Wt: 179.19 g/mol
InChI Key: NATSWGNKFBIXLL-UHFFFAOYSA-N
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Description

5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at the 2-position and a 3-fluoropropylamino substituent at the 5-position.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

5-(3-fluoropropylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H10FN3/c10-4-1-5-12-9-3-2-8(6-11)13-7-9/h2-3,7,12H,1,4-5H2

InChI Key

NATSWGNKFBIXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCCCF)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile generally involves:

  • Functionalization of the pyridine ring at the 2- and 5-positions,
  • Introduction of the cyano (–CN) group at the 2-position,
  • Installation of the 3-fluoropropylamino substituent at the 5-position,
  • Use of fluorination and amination reactions under controlled conditions,
  • Purification steps to isolate the desired product in high purity.

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • 5-Amino-2-pyridinecarbonitrile is a common starting material or intermediate in the synthesis. It contains the amino group at the 5-position and the cyano group at the 2-position, which are essential for subsequent modification.
  • Fluorinated pyridine derivatives such as 3-substituted-2,5,6-trifluoropyridine serve as precursors for selective amination and fluorination steps.

Fluorination and Amination Steps

Fluorination via Sodium Nitrite and Pyridine Hydrogen Fluoride
  • A suspension of 5-amino-2-cyanopyridine in pyridine hydrogen fluoride is cooled to 0 °C.
  • Sodium nitrite is added in portions, and the mixture is stirred initially at 0 °C, then at room temperature, followed by heating to 80 °C for 90 minutes.
  • The reaction is quenched with ice/water, and the fluoropyridine nitrile intermediate is extracted and isolated as an orange solid.

This step introduces fluorine into the pyridine ring, critical for the fluoropropylamino substitution later.

Amination via Hydrazine and Catalytic Reduction
  • 3-Substituted-2,5,6-trifluoropyridine reacts with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
  • This intermediate is then reduced under hydrogen atmosphere using a Raney nickel catalyst to yield 2-amino-3-substituted-5,6-difluoropyridine.
  • Alternatively, dehydrazination followed by repeated hydrazine treatment and reduction steps allow selective substitution patterns.

This method provides a mild and efficient route to highly pure 2-aminopyridine derivatives, avoiding harsh high-temperature and high-pressure conditions.

Introduction of the 3-Fluoropropylamino Group

  • The 3-fluoropropylamino substituent can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridine ring with 3-fluoropropylamine or its equivalent.
  • This step often follows the fluorination and amination steps to ensure selective substitution at the 5-position.

Purification and Isolation

  • Organic layers are typically dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification is performed using chromatographic techniques such as flash chromatography or reverse-phase HPLC to obtain the target compound in high purity.
  • Crystallization or precipitation steps may be employed to isolate intermediates or the final product.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Temperature Time Yield (%) Notes
Fluorination of 5-amino-2-cyanopyridine Pyridine hydrogen fluoride, sodium nitrite 0 °C to 80 °C ~2.75 hours Not specified Orange solid fluoropyridine nitrile intermediate
Amination of trifluoropyridine Hydrazine monohydrate, Raney Ni catalyst, H2 Mild conditions, room temp to moderate heating Variable High purity Mild method avoiding high pressure/temperature
Introduction of 3-fluoropropylamino group Nucleophilic substitution with 3-fluoropropylamine Moderate heating Several hours Not specified Requires suitable leaving group on pyridine ring
Purification Flash chromatography, HPLC Ambient Variable - Essential for isolating pure final compound

Mechanistic Insights and Optimization Notes

  • The hydrazine-mediated amination proceeds via substitution of fluorine atoms on the pyridine ring, followed by catalytic hydrogenation to reduce hydrazino intermediates to amino groups.
  • The use of Raney nickel catalyst under hydrogen atmosphere is crucial for selective reduction without over-reduction or ring hydrogenation.
  • The fluorination step using sodium nitrite in pyridine hydrogen fluoride is sensitive to temperature and addition rates to control side reactions and maximize yield.
  • Purification steps are critical due to the formation of side products such as carboxylic acid derivatives from nitrile hydrolysis, which can co-elute during chromatography.

Representative Experimental Procedure (Based on Literature)

  • Fluorination : To a cooled suspension of 5-amino-2-cyanopyridine (20 g, 0.168 mol) in 100 g pyridine hydrogen fluoride at 0 °C, sodium nitrite (17.4 g, 0.251 mol) is added in portions over 45 minutes. The mixture is stirred at room temperature for 30 minutes and heated to 80 °C for 90 minutes. The reaction is quenched with ice/water, extracted with dichloromethane, dried, filtered, and concentrated to yield an orange fluoropyridine nitrile solid.

  • Amination : The fluorinated intermediate is reacted with hydrazine monohydrate under mild conditions, followed by hydrogenation using Raney nickel catalyst at room temperature to obtain the amino-substituted pyridine derivative.

  • Substitution with 3-Fluoropropylamine : The amino-pyridine intermediate is treated with 3-fluoropropylamine under suitable conditions (e.g., reflux in polar solvents) to introduce the 3-fluoropropylamino substituent at the 5-position.

  • Purification : The crude product is purified by flash chromatography or preparative HPLC, yielding this compound as a pure compound suitable for further applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound A : 5-(4-Fluorophenoxy)pyridine-2-carbonitrile
  • Core Structure: Pyridine-2-carbonitrile with a 4-fluorophenoxy group at the 5-position.
  • Key Differences: Substituent Linkage: Ether (O) vs. amine (NH) in the target compound. The ether linkage reduces hydrogen-bonding capacity but increases metabolic stability. Lipophilicity: The phenoxy group may confer higher logP compared to the fluoropropylamino chain, influencing bioavailability .
  • Pharmacological Implications: Phenoxy groups are common in herbicides and antivirals, suggesting divergent applications compared to the target compound.
Compound B : 5-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile
  • Core Structure : Pyridine-2-carbonitrile with a bicyclic pyrrolo-pyrrole substituent.
  • Electronic Effects: The additional pyridine ring may enhance π-π stacking interactions in protein binding .
Compound C : Methyl 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate
  • Core Structure : Benzoannulene scaffold with a 3-fluoropropyl-pyrrolidine moiety.
  • Key Differences: Fluorinated Chain Placement: The fluoropropyl group is part of a pyrrolidine ring, contrasting with the linear amino-linked chain in the target compound. This may alter metabolic degradation pathways . Applications: Patented in combination therapies (e.g., with alpelisib), suggesting utility in PI3Kα-driven cancers .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Pyridine-2-carbonitrile Pyridine-2-carbonitrile Pyridine-2-carbonitrile Benzoannulene
Substituent 3-Fluoropropylamino 4-Fluorophenoxy Bicyclic amine 3-Fluoropropyl-pyrrolidine
logP (Predicted) Moderate (~2.5) High (~3.0) Moderate (~2.0) High (~3.5)
Solubility Moderate (amine H-bonding) Low (ether linkage) Low (rigid structure) Very low (bulky scaffold)
Synthetic Route Likely SNAr or Buchwald-Hartwig Nucleophilic aromatic substitution (e.g., ) Multi-step cyclization Complex multi-step synthesis

Biological Activity

5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10_{10}H12_{12}FN3_3 and a molecular weight of 179.19 g/mol, this compound features a pyridine ring substituted at the 5-position with a 3-fluoropropylamino group and a cyano group at the 2-position. The presence of these functional groups suggests diverse reactivity and potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by the following features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Cyano Group (–C≡N) : Known for participating in nucleophilic reactions.
  • Amino Group (–NH) : Capable of engaging in various coupling reactions.
  • Fluoropropyl Group : Enhances electrophilic character due to the fluorine atom.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC10_{10}H12_{12}FN3_3
Molecular Weight179.19 g/mol
Functional GroupsCyano, Amino, Fluoropropyl
Key ReactivityNucleophilic reactions, Coupling

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyridine have shown promising results against various cancer cell lines, including HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer).

Case Study : A study on related thienopyridine compounds demonstrated IC50_{50} values ranging from 25–50 nM against HCT116 cells, suggesting that structural modifications can retain or enhance biological activity .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The cyano group can interact with enzymes, potentially inhibiting their function.
  • Binding Affinity to Receptors : Molecular docking studies could elucidate how this compound interacts with specific biological targets.

Table 2: Comparative Biological Activity of Similar Compounds

Compound NameIC50_{50} (nM)Target Cell Line
5-Benzoylthieno[2-3-b]pyridine120–130HCT116
5-Amino-3-fluoropyridine-2-carbonitrileNot specifiedMDA-MB-231
This compoundPending investigationTBD

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields and purity.

Potential Applications in Drug Development

This compound holds potential for:

  • Drug Development : As a building block for synthesizing more complex pharmaceuticals.
  • Targeting Specific Diseases : Its structure suggests possible use in developing inhibitors for enzymes or receptors involved in various disease pathways.

Q & A

Q. What are the optimal synthetic routes for 5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine-carbonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For analogs like 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, nucleophilic substitution with amines under Pd/C catalysis in DMF is a common approach . For this compound, a similar strategy could involve reacting 5-aminopyridine-2-carbonitrile with 3-fluoropropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). Microwave-assisted synthesis or enzymatic methods may enhance yields, as seen in related compounds . Key variables include solvent polarity, temperature (80–120°C), and catalyst loading (5–10 mol% Pd/C).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to verify fluoropropyl group integration (δ ~4.5 ppm for -CH₂F) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and N-H bending (1650 cm⁻¹).
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 224.09 for C₉H₁₁FN₃).
  • X-ray Crystallography : For crystalline analogs (e.g., 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile), single-crystal diffraction resolves bond angles and stereochemistry .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Photostability : Expose to UV light (300–400 nm) and assess decomposition using TLC or LC-MS.
  • Humidity Sensitivity : Store at 75% relative humidity; track hydrolysis of the fluoropropyl group via 19^19F NMR .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The fluoropropyl group may enhance hydrophobic interactions, while the nitrile group participates in hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to evaluate conformational changes in the target protein .
  • QSAR Studies : Corrogate substituent effects (e.g., fluorine position) with bioactivity data from analogs like 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile .

Q. How do structural modifications (e.g., fluoropropyl chain length) alter the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Determination : Measure octanol/water partitioning to evaluate lipophilicity. Fluorine atoms reduce LogP compared to non-fluorinated alkyl chains .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Fluorine substitution may slow oxidative metabolism .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The fluoropropyl group’s polarity may enhance aqueous solubility but reduce membrane diffusion .

Q. How can contradictory bioactivity data for this compound analogs be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type specificity .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
  • Structural Comparison : Overlay X-ray structures of analogs (e.g., 1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) to pinpoint critical binding residues .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., dehalogenated or dimerized products).
  • Process Optimization : Employ flow chemistry for precise temperature/pH control, reducing side reactions seen in batch synthesis .
  • Purification : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound (>98% purity) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo assays for this compound derivatives show divergent efficacy?

Methodological Answer:

  • Species Variability : Test metabolites in both rodent and human hepatocytes to identify species-specific glucuronidation or sulfation pathways .
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess free drug availability. Fluorine substituents may increase albumin affinity, reducing in vivo efficacy .
  • Formulation Effects : Compare pharmacokinetics in aqueous vs. lipid-based carriers to optimize bioavailability .

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